1-((S)-2-Amino-propionyl)-piperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2S)-2-aminopropanoyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(9)8(12)10-4-2-7(11)3-5-10/h6H,2-5,9H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZCCPDIHJFEK-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=O)CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(=O)CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for Piperidin-4-one Ring Construction
The piperidin-4-one scaffold is a prevalent structural motif in numerous biologically active compounds and natural products. nih.govchemrevlett.comsemanticscholar.org Its synthesis has been a subject of extensive research, leading to the development of various robust strategies, including multicomponent reactions, intramolecular cyclizations, and asymmetric approaches to install chirality.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures like piperidin-4-ones in a single synthetic operation, thereby enhancing atom economy and reducing step counts. researchgate.net
One of the most classical and widely utilized MCRs for this purpose is the Mannich reaction . This reaction typically involves the condensation of an aldehyde, an amine (or ammonia), and a ketone with two α-hydrogens. chemrevlett.com For the synthesis of 2,6-disubstituted piperidin-4-ones, the Petrenko-Kritschenko reaction, a variation of the Mannich condensation, utilizes an acetone dicarboxylic acid ester, an aromatic aldehyde, and a primary amine or ammonia. chemrevlett.com
More contemporary MCRs have been developed to generate highly functionalized piperidin-4-ones. For instance, a one-pot, four-component condensation has been reported, which involves the reaction of diketene, a tosyl imine, an aldehyde, and methanol in the presence of titanium tetrachloride (TiCl₄). nih.govacs.org This method generates 2,6-disubstituted nonsymmetrical piperidin-4-ones as a mixture of diastereomers, which can subsequently be epimerized to a single cis-diastereomer. nih.gov
Another notable approach involves a sequence of five reactions initiated by a multicomponent reaction to build diverse piperidone scaffolds. researchgate.netresearchgate.net The aza-Diels-Alder reaction, which can be considered a formal [4+2] cycloaddition, is another powerful tool, often employed in a multicomponent fashion to construct the piperidine (B6355638) ring. rsc.orgacs.orgnih.gov
| Multicomponent Reaction | Reactants | Key Features | Reference(s) |
| Mannich Reaction (Petrenko-Kritschenko) | Acetone dicarboxylic acid ester, Aldehyde, Amine/Ammonia | Forms 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. | chemrevlett.com |
| Four-Component Condensation | Diketene, Tosyl imine, Aldehyde, Methanol/TiCl₄ | Yields 2,6-disubstituted nonsymmetrical piperid-4-ones. | nih.govacs.org |
| Aza-Diels-Alder Reaction | Imines, Electron-rich dienes/enones | Can be performed under Lewis acid, Brønsted acid, or organocatalysis. | rsc.org |
Intramolecular Cyclization Protocols
Intramolecular cyclization represents a fundamental strategy for the formation of cyclic structures, including the piperidin-4-one ring. nih.gov The key principle involves a molecule containing both the nucleophilic nitrogen and an electrophilic carbon chain, which react to form the heterocyclic ring. nih.gov
The Dieckmann condensation is a prominent and widely used intramolecular cyclization for synthesizing 4-piperidones. dtic.milresearchgate.net This reaction involves the base-catalyzed intramolecular cyclization of a diester, typically formed from the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate. dtic.milresearchgate.net The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the target piperidin-4-one. researchgate.netyoutube.com Careful control of reaction conditions is crucial to prevent side reactions like the retro-Dieckmann reaction. researchgate.net This methodology has been successfully applied to the synthesis of various piperidine-2,4-diones as well. core.ac.ukresearchgate.net
Other intramolecular cyclization strategies include radical-mediated amine cyclizations and the aza-Prins cyclization of homoallylic amines with aldehydes. nih.gov Copper-catalyzed intramolecular C-H amination has also emerged as a powerful method for constructing piperidine rings. acs.org Recently, an α-imino rhodium carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has been developed for the synthesis of piperidin-4-one derivatives in high yields. nih.gov
| Intramolecular Cyclization | Starting Material Type | Key Reagents/Conditions | Reference(s) |
| Dieckmann Condensation | Amino-diester | Base (e.g., Sodium methoxide), followed by hydrolysis and decarboxylation. | dtic.milresearchgate.netcore.ac.uk |
| Radical-Mediated Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst. | nih.gov |
| Aza-Prins Cyclization | Homoallylic amines and aldehydes | NHC-Cu(I) complex and ZrCl₄. | nih.gov |
| α-Imino Carbene Annulation | α-Diazo-β-keto-sulfones | Rhodium catalyst. | nih.gov |
Asymmetric Synthesis of Chiral Piperidinone Scaffolds
The synthesis of enantiomerically pure piperidinones is of significant importance, as chirality often dictates biological activity. nih.govthieme-connect.com Asymmetric synthesis strategies aim to control the formation of stereocenters during the construction of the piperidine ring.
Catalytic asymmetric methods are particularly powerful. The aza-Diels-Alder reaction , for instance, can be rendered enantioselective through the use of chiral catalysts. rsc.orgnih.gov This approach allows for the stereocontrolled formation of polysubstituted piperidines. nih.gov Similarly, rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions of alkynes, alkenes, and isocyanates provide access to piperidine scaffolds with high enantioselectivity. nih.gov
Another strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine derivative, which furnishes 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govsnnu.edu.cn These intermediates can then be converted to chiral piperidines.
Furthermore, a three-component cascade coupling involving a chiral nitro diester has been utilized to assemble a functionalized piperidinone skeleton in one pot. nih.gov This method leverages a base-catalyzed, dynamic crystallization-driven process to epimerize an undesired cis-isomer to the desired trans-isomer, which crystallizes directly from the reaction mixture. nih.gov Chemo-enzymatic approaches, combining selective dual C-H oxidation with enzymatic resolution, have also been successfully employed for the asymmetric synthesis of piperidone derivatives. mdpi.com
| Asymmetric Method | Key Reaction | Chirality Source | Reference(s) |
| Catalytic Asymmetric Cycloaddition | Aza-Diels-Alder or [2+2+2] Cycloaddition | Chiral Rhodium(I) catalyst or other chiral catalysts. | nih.gov |
| Catalytic Asymmetric Heck Reaction | Reductive Heck reaction | Chiral Rhodium catalyst. | nih.govsnnu.edu.cn |
| Multi-component Cascade | Michael addition followed by cyclization | Chiral nitro diester derived from enantioselective Michael addition. | nih.gov |
| Chemo-enzymatic Approach | Dual C-H oxidation and enzymatic resolution | Lipase (e.g., CAL-B). | mdpi.com |
Introduction of the (S)-2-Amino-propionyl Moiety
Once the piperidin-4-one core is constructed, the final step in the synthesis of 1-((S)-2-Amino-propionyl)-piperidin-4-one is the introduction of the (S)-2-amino-propionyl group. This transformation involves the formation of an amide bond between the nitrogen atom of the piperidine ring and the carboxyl group of a suitably protected (S)-alanine derivative.
Amide Bond Formation Techniques
The formation of an amide bond, or peptide coupling, is a cornerstone of organic synthesis. bachem.comresearchgate.net A wide array of coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, particularly racemization. bachem.comorganic-chemistry.org
The most common strategy involves the activation of the carboxylic acid group of N-protected (S)-alanine. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic reagents for this purpose. bachem.comkhanacademy.org These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization and improve coupling efficiency. bachem.com
More modern and highly efficient coupling reagents are based on phosphonium and aminium salts. sigmaaldrich.com These include:
Phosphonium salts: BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate). bachem.comsigmaaldrich.com
Aminium/Uronium salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.compeptide.com HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt leaving group. sigmaaldrich.com
Enzymatic strategies, utilizing ligases, have also been engineered for amide bond formation, offering high selectivity under mild conditions. nih.govnih.gov
| Coupling Reagent Class | Examples | Key Features | Reference(s) |
| Carbodiimides | DCC, DIC, EDC | Widely used, often with additives (HOBt, HOSu) to prevent racemization. | bachem.comkhanacademy.org |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | High coupling rates, require a base. | bachem.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very efficient, low racemization, especially HATU. | sigmaaldrich.compeptide.comacs.org |
Derivatization and Functionalization of this compound
The secondary amine of the piperidin-4-one ring is a key site for introducing structural diversity. Functionalization at this position can significantly alter the molecule's steric and electronic properties. Common transformations include N-alkylation and N-acylation.
N-alkylation can be achieved by reacting the piperidinone nitrogen with alkyl halides, such as phenethyl bromide, often in the presence of a weak base to neutralize the resulting acid. This reaction leads to the formation of derivatives like N-phenethyl-4-piperidinone (NPP), a known intermediate in pharmaceutical synthesis. The introduction of aromatic rings, like in the N-benzyl piperidine (N-BP) motif, is a common strategy in drug design, as the nitrogen can participate in crucial cation-π interactions with biological targets.
N-acylation involves the reaction of the piperidinone nitrogen with acyl chlorides or anhydrides. This transformation converts the secondary amine into a more sterically hindered and electronically withdrawn tertiary amide, which can influence the conformation of the piperidine ring. For example, reaction with propionyl chloride would yield 1-propionyl-piperidin-4-one derivatives.
Table 2: Examples of N-Substitution Reactions on the Piperidinone Ring
| Reaction Type | Reagent Example | Product Type | Conditions |
| N-Alkylation | Phenethyl bromide | N-phenethyl-piperidinone | Biphasic conditions, phase transfer catalyst |
| N-Acylation | Acetyl chloride | N-acetyl-piperidinone | Anhydrous solvent, base (e.g., triethylamine) |
| N-Sulfonylation | Tosyl chloride | N-tosyl-piperidinone | Pyridine or other non-nucleophilic base |
The carbonyl group at the C-4 position is a versatile handle for a wide array of chemical modifications. Its reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.
One common set of reactions involves condensation with nitrogen nucleophiles. For instance, reaction with hydroxylamine yields an oxime, while reaction with hydrazines or semicarbazides produces the corresponding hydrazones or semicarbazones. biomedpharmajournal.org These derivatives have been explored for their biological activities. biomedpharmajournal.org
Reductive amination is another powerful technique. The carbonyl group can react with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride) to afford a 4-amino-piperidine derivative. This introduces a new substituent on the piperidine ring and creates a new chiral center if a primary amine is used.
Furthermore, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation changes the geometry at the C-4 position and introduces a hydroxyl group that can be further functionalized, for example, through esterification or etherification.
Table 3: Examples of Modifications at the Piperidin-4-one Carbonyl Group
| Reaction Type | Reagent Example | Product Functional Group |
| Oxime Formation | Hydroxylamine (NH₂OH) | C=N-OH |
| Hydrazone Formation | Hydrazine (N₂H₄) | C=N-NH₂ |
| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol (-CHOH) |
| Reductive Amination | Benzylamine, NaBH₃CN | Secondary Amine (-CHNH-benzyl) |
| Wittig Reaction | Methyltriphenyl-phosphonium bromide | Alkene (=CH₂) |
The (S)-2-amino-propionyl side chain offers additional opportunities for derivatization, primarily at the terminal primary amine. Assuming this group is selectively deprotected, it can undergo reactions typical of primary amines.
Acylation of the α-amino group with various carboxylic acids or their activated derivatives (e.g., acyl chlorides) is a straightforward method to introduce new functionalities. This is analogous to extending a peptide chain and can be used to attach reporter groups, solubilizing moieties, or pharmacologically active fragments.
N-alkylation can also be performed, though care must be taken to control the degree of substitution (mono- vs. di-alkylation). Reductive amination with aldehydes or ketones is a common method for achieving controlled mono-alkylation. These modifications can modulate the basicity and steric profile of the side chain.
The propionyl group itself is part of a robust amide linkage, which is generally stable. However, the metabolism of compounds containing a propionyl group can involve enzymes like propionyl-CoA carboxylase, which converts propionyl-CoA to methylmalonyl-CoA. nih.gov While this is a biochemical transformation, it highlights the metabolic possibilities of the propionyl moiety. nih.govwhiterose.ac.uk
Table 4: Potential Transformations of the Amino-propionyl Side Chain
| Reaction Site | Reaction Type | Reagent Example | Resulting Modification |
| α-Amino Group | Acylation | Acetic anhydride | Forms an N-acetyl group |
| α-Amino Group | Sulfonylation | Dansyl chloride | Attaches a fluorescent dansyl group |
| α-Amino Group | Reductive Amination | Acetone, NaBH₃CN | Forms an N-isopropyl group |
| α-Amino Group | Guanidinylation | 1H-Pyrazole-1-carboxamidine | Converts the amine to a guanidinium group |
Exploration of Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For a molecule like this compound, sustainable pathways would focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
A key strategy for sustainable synthesis is the use of multicomponent, one-pot reactions. mdpi.comrsc.org The synthesis of the piperidin-4-one core, for example, can often be achieved through a Mannich-type condensation involving an aldehyde, an amine, and a ketone. biomedpharmajournal.org Such reactions increase efficiency by reducing the number of intermediate purification steps, thereby saving solvents and energy. rsc.orgucd.ie This approach is considered pot, atom, and step economic (PASE). rsc.org
Biocatalysis offers a powerful green alternative to traditional chemical methods. researchgate.net Enzymes can operate under mild conditions (room temperature, neutral pH, aqueous media) and often exhibit high chemo-, regio-, and stereoselectivity. For instance, transaminases could be used to install the amino group on a precursor molecule with the desired (S)-stereochemistry, avoiding the need for chiral auxiliaries or resolution steps. news-medical.net Lipases have also been successfully used in multicomponent reactions to synthesize piperidine derivatives. researchgate.netchemistryviews.org Recent advances have combined biocatalytic C-H oxidation with cross-coupling reactions to streamline the synthesis of complex piperidines. researchgate.netucl.ac.uk
The formation of the amide bond is another area where green chemistry is making an impact. Traditional methods often rely on stoichiometric coupling reagents that generate significant waste. merckmillipore.com Catalytic methods for direct amidation of carboxylic acids and amines are being developed to circumvent this issue. Furthermore, the use of greener solvents, such as water or bio-based solvents, and the development of reusable catalysts are central to creating more environmentally benign synthetic processes. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-((S)-2-Amino-propionyl)-piperidin-4-one, both proton (¹H) and carbon-¹³ (¹³C) NMR would be essential, complemented by two-dimensional techniques to establish connectivity.
In a hypothetical ¹H NMR spectrum, the signals would correspond to the distinct proton environments in the molecule. The piperidinone ring protons would likely appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C6) and those adjacent to the carbonyl group (C3 and C5) would have characteristic chemical shifts. The L-alanine portion of the molecule would show a quartet for the alpha-proton (CH) coupled to the methyl protons, and a doublet for the methyl group (CH₃). The amino group (NH₂) protons might appear as a broad singlet.
General findings for related N-acyl piperidin-4-ones show that the substituents on the nitrogen atom significantly influence the chemical shifts of the piperidine (B6355638) ring protons. rasayanjournal.co.in
A ¹³C NMR spectrum would reveal the number of unique carbon atoms. Key signals would include two carbonyl carbons (one from the piperidinone ring and one from the propionyl group), several signals for the piperidinone ring carbons, and signals for the alpha-carbon and methyl carbon of the alanine (B10760859) moiety. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Studies on various piperidin-4-one derivatives have utilized ¹³C NMR to confirm the carbon framework and analyze the electronic effects of different substituents. rasayanjournal.co.inrdd.edu.iq
To definitively assign the proton and carbon signals, 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, between the protons on C2 and C3, and C5 and C6 of the piperidinone ring, as well as between the alanine CH and CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
For complex piperidin-4-one derivatives, 2D NMR techniques like COSY and NOESY (Nuclear Overhauser Effect Spectroscopy) have been instrumental in confirming their structure and stereochemistry. rasayanjournal.co.in
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy would identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key absorption bands would be expected for:
C=O stretching: Two distinct carbonyl bands would be anticipated. One for the ketone in the piperidinone ring (typically around 1715 cm⁻¹) and another for the amide carbonyl (around 1650 cm⁻¹). The exact positions can vary based on the molecular environment.
N-H stretching: A signal corresponding to the primary amine (NH₂) would be expected in the range of 3300-3500 cm⁻¹.
C-H stretching: Signals for aliphatic C-H bonds would appear just below 3000 cm⁻¹.
N-H bending: The bending vibration of the NH₂ group would also be observable.
In the characterization of various piperidin-4-one derivatives, FT-IR spectroscopy is routinely used to confirm the presence of key functional groups like the carbonyl (C=O) and amine (N-H) groups. rdd.edu.iqasianpubs.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would likely involve cleavage at the amide bond and within the piperidinone ring, providing further structural confirmation.
X-ray Crystallography for Solid-State Molecular Structure and Chirality Confirmation
If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would confirm the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair or boat). Crucially, it would also provide an unambiguous determination of the (S)-chirality at the alanine alpha-carbon.
X-ray crystallography has been used to determine the solid-state structure of numerous piperidin-4-one derivatives, confirming ring conformations and the spatial orientation of substituents. chemrevlett.com
Advanced Spectroscopic Techniques for Specialized Investigations
Beyond basic characterization, advanced spectroscopic techniques can provide deeper insights into the vibrational properties and solution-state stereochemistry of this compound.
Raman spectroscopy is a powerful vibrational spectroscopy technique that provides a "fingerprint" of a molecule based on its specific bond vibrations. nih.gov For this compound, Raman spectroscopy can identify characteristic vibrational modes of the piperidinone ring and the amino acid side chain.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto metallic nanostructures. researchgate.netresearchgate.netunimore.it This enhancement allows for the detection of very low concentrations of the analyte. SERS studies on piperidine and its derivatives have shown that the interaction with the metal surface can lead to significant changes in the Raman spectrum, providing information about the molecule's orientation and binding to the surface. researchgate.netresearchgate.netunimore.it The chemical enhancement mechanism in SERS can be attributed to changes in molecular force constants upon chemisorption and a resonance Raman effect. unimore.it For this compound, SERS could be used to study its interaction with metal surfaces, with potential applications in sensing and analysis. rsc.org
Table 2: Potential Characteristic Raman Bands for this compound
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C=O (ketone) | 1700-1725 | Stretching |
| C=O (amide) | 1630-1680 | Amide I band |
| N-H (amine/amide) | 3300-3500 | Stretching |
| C-N | 1000-1250 | Stretching |
Note: These are general ranges and the exact positions would need to be determined experimentally.
Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules in solution. nih.govumich.edu It measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional structure of a molecule.
The presence of the (S)-alanine moiety makes this compound a chiral molecule, and therefore CD active. The CD spectrum would be influenced by the conformation of the piperidinone ring and the orientation of the amino acid side chain in solution. Studies on proline-containing cyclic peptides have demonstrated the utility of CD in determining their conformational preferences. nih.govacs.orgresearchgate.netresearchgate.net Similarly, the CD spectrum of this compound could provide valuable information about its secondary structure and folding properties in different solvents or upon interaction with other molecules. nih.govumich.edu This technique is particularly powerful for assessing whether mutations or modifications affect the molecule's conformation. nih.govumich.edu
By analyzing the position, sign, and intensity of the Cotton effects in the CD spectrum, it is possible to gain insights into the preferred solution-state conformation and to monitor conformational changes.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the electronic and geometric characteristics of the molecule. Methods such as Density Functional Theory (DFT) are frequently used for heterocyclic compounds to gain a deeper understanding of their molecular characteristics. nanobioletters.com
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry and electronic properties of molecules. nanobioletters.com For piperidine (B6355638) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. nanobioletters.com This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.
The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in related piperidin-4-one structures, the piperidine ring is known to adopt conformations like a chair or boat form. researchgate.net DFT calculations can elucidate the preferred conformation of 1-((S)-2-Amino-propionyl)-piperidin-4-one and how the acyl substituent influences the ring's geometry.
Table 1: Illustrative Optimized Geometrical Parameters for a Piperidin-4-one Derivative Note: The following data is representative of typical DFT calculations for related piperidin-4-one structures and serves to illustrate the type of information obtained.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O (Ketone) | 1.21 |
| C-N (Amide) | 1.36 | |
| N-C (Ring) | 1.47 | |
| C-C (Ring) | 1.54 | |
| **Bond Angles (°) ** | O=C-N (Amide) | 122.0 |
| C-N-C (Ring) | 118.5 | |
| C-C-C (Ring) | 111.0 |
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, less kinetically stable, and therefore more reactive. researchgate.net For this compound, the HOMO is expected to be localized on the amino group and the amide nitrogen, while the LUMO would likely be centered around the carbonyl groups, which are electron-withdrawing. This distribution helps predict how the molecule will interact in chemical reactions. rsc.org
Table 2: Representative Frontier Molecular Orbital Energies Note: This table presents typical energy values for piperidine derivatives to illustrate the concept of FMO analysis.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating capacity |
| LUMO | -0.8 | Electron-accepting capacity |
| Energy Gap (ΔE) | 5.7 | Chemical reactivity index |
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution across a molecule and to identify sites susceptible to electrophilic and nucleophilic attack. nanobioletters.comnih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum.
Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles. For this compound, these sites would include the oxygen atoms of the carbonyl groups and the nitrogen of the primary amine. rsc.org Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms attached to heteroatoms, such as the N-H protons. researchgate.net The MEP analysis provides a clear, intuitive picture of the molecule's reactive behavior. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to molecular stability. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the piperidinone ring and the attached amino-propionyl side chain means the molecule can exist in multiple conformations. Understanding this dynamic behavior is crucial, as the specific three-dimensional shape of a molecule often dictates its biological function.
The piperidin-4-one ring can adopt several conformations, including the stable chair form, as well as higher-energy boat and twist-boat forms. researchgate.net The presence of the N-acyl group can influence the conformational equilibrium. researchgate.net Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Molecular Dynamics (MD) simulations provide a powerful method to explore this conformational landscape over time. ub.edunih.gov By simulating the motion of every atom in the molecule, often in the presence of a solvent, MD can reveal the preferred conformations and the flexibility of both the piperidinone ring and the chiral amino-propionyl side chain. nih.gov These simulations can highlight key intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain geometries, providing a dynamic picture of the molecule's structural preferences. nih.gov
Simulating Dynamic Behavior and Conformational Flexibility
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the movement of atoms and molecules over time. nih.govmdpi.com These simulations allow for the exploration of the conformational landscape of a molecule, identifying its most stable shapes and how it transitions between them. unifi.it
For this compound, the central piperidine ring is a key area of conformational flexibility. Piperidine rings typically adopt a low-energy chair conformation, but can also exist in higher-energy boat or twist-boat forms. niscpr.res.in The specific substituents on the ring, in this case, the N-acyl group ((S)-2-Amino-propionyl), significantly influence the preferred conformation. nih.gov The conjugation of the nitrogen lone pair with the adjacent carbonyl group of the acyl moiety introduces a partial double-bond character to the C-N bond. nih.gov This can result in a phenomenon known as pseudoallylic strain, which may favor an axial orientation for substituents at the 2-position of the piperidine ring to minimize steric hindrance. nih.gov
MD simulations can be performed using force fields like CHARMM or OPLS-AA in software packages such as GROMACS or AMBER. nih.govmdpi.comub.edu By simulating the molecule in a solvent box (e.g., with water molecules) at a specific temperature and pressure, researchers can observe its dynamic behavior, including the puckering of the piperidine ring and the rotation of the side chain. nih.govub.edu Analysis of the simulation trajectory can reveal the relative populations of different conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility. unifi.it
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a large molecule, typically a protein receptor. nih.gov This method is crucial for understanding potential mechanisms of action and for designing new therapeutic agents.
Docking studies predict the preferred orientation and conformation of a ligand within a protein's binding site. For piperidine-based compounds, docking simulations have been used to elucidate binding modes with various biological targets, including the sigma-1 receptor (S1R) and the CCR5 receptor. nih.govnih.gov In these studies, the piperidine moiety often serves as a central scaffold that positions other functional groups for optimal interaction. nih.gov
For this compound, a hypothetical docking study would involve placing the molecule into the active site of a target protein. The algorithm would then explore various poses, scoring them based on factors like steric fit and intermolecular forces. The resulting models can predict a plausible binding mode, showing how the ligand orients itself to maximize favorable interactions. For instance, studies on similar piperidine derivatives show they often assume a linear arrangement within the binding site, occupying both central and hydrophobic pockets. nih.gov The predicted binding affinities from these docking studies often correlate well with experimentally determined activities. nih.gov
Once a binding pose is predicted, the specific intermolecular interactions that stabilize the ligand-protein complex can be analyzed in detail. These interactions are critical for binding affinity and selectivity.
Hydrogen Bonding: The structure of this compound contains several groups capable of forming hydrogen bonds: the primary amine (-NH2), the amide carbonyl (C=O), the amide N-H, and the piperidinone carbonyl (C=O). These groups can act as hydrogen bond donors or acceptors, forming crucial connections with amino acid residues in a protein's active site, such as serine or alanine (B10760859). nih.gov For example, the carbonyl oxygen is a common hydrogen bond acceptor, while the amine group is a strong hydrogen bond donor.
Hydrophobic Contacts: The piperidine ring itself and the methyl group of the propionyl moiety provide hydrophobic surfaces. These regions can engage in van der Waals interactions and hydrophobic contacts with nonpolar amino acid residues like isoleucine, valine, and phenylalanine, which are often found lining hydrophobic pockets within a binding site. nih.gov
Computational studies on related piperidine compounds have identified key interactions with specific residues. For example, in studies with the S1R, hydrophobic contacts were observed with residues such as Ile124, Phe133, and Trp164, while ionic and hydrogen bonds were also noted as critical for binding. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
The first step in QSAR/QSPR modeling is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical information encoded within a molecule's structure. These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the type of information they convey (e.g., electronic, steric, hydrophobic).
For this compound, a variety of descriptors can be calculated.
Table 1: Selected Molecular Descriptors for this compound
| Descriptor Category | Descriptor Name | Description |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Number of H-Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | |
| Number of H-Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | |
| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface area contributed by polar atoms; relates to membrane permeability. |
| Physicochemical | LogP (octanol-water partition coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. |
| 3D Descriptors | Molecular Volume | The volume occupied by the molecule. |
These descriptors quantify the structural and chemical features of the molecule, which can then be used to build predictive models. nih.gov
The core of QSAR modeling is to establish a statistically significant correlation between the calculated molecular descriptors (the independent variables) and the observed biological activity (the dependent variable). nih.gov By analyzing a series of related compounds, a mathematical model can be developed using techniques like multiple linear regression, partial least squares, or machine learning algorithms.
For a series of compounds related to this compound, a QSAR study could reveal which structural features are most important for a particular biological effect. For example, studies on other piperidine derivatives have shown that:
The presence and position of hydrogen bond donors and acceptors are critical for activity. researchgate.net
The size and shape of substituents on the piperidine nitrogen can significantly impact binding affinity. mdpi.com
Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that use steric and electrostatic fields to create a 3D map highlighting regions where structural modifications are likely to increase or decrease activity. nih.gov Such models provide valuable insights for the rational design of new, more potent analogues by correlating structural features with predicted molecular interactions. nih.govresearchgate.net
Molecular Biological Interaction Studies
Elucidation of Enzyme-Substrate/Inhibitor Recognition Mechanisms
The structural features of 1-((S)-2-Amino-propionyl)-piperidin-4-one, particularly the L-alanyl group ((S)-2-amino-propionyl), make it a candidate for interaction with proteases that recognize alanine (B10760859) at the P1 position. Enzymes such as dipeptidyl peptidase-4 (DPP-4) or prolyl oligopeptidase (POP) are known to be targeted by molecules with similar peptide-like structures. wikipedia.orgwikipedia.orgnih.gov DPP-4, for instance, is a serine protease that cleaves dipeptides from the N-terminus of polypeptides containing proline or alanine in the second position. wikipedia.org
The stereochemistry of a ligand is a critical factor in its interaction with an enzyme's active site. For piperidine-based inhibitors, the spatial arrangement of substituents on the ring can dramatically influence binding affinity and selectivity. mdpi.com In the case of this compound, the (S)-configuration at the alpha-carbon of the propionyl group is expected to be a key determinant for specific enzyme recognition. Studies on related kinase inhibitors have shown that even subtle changes, such as the modification of a piperidine (B6355638) scaffold, can overcome issues of metabolic instability and improve oral bioavailability, highlighting the importance of the core structure in enzymatic interactions. nih.gov The precise orientation of the amino group and the methyl side chain of the alanine moiety relative to the piperidin-4-one ring dictates how the molecule fits into the chiral environment of an enzyme's binding pocket.
The mechanism by which this compound might modulate enzyme activity is likely through competitive inhibition. The aminoacyl group can mimic the N-terminal portion of a natural peptide substrate, allowing the compound to occupy the active site. The ketone on the piperidine ring could potentially form a covalent adduct (a hemiketal) with a catalytic serine residue present in the active site of serine proteases like POP or DPP-4. nih.gov This covalent interaction would lead to potent, often reversible, inhibition of the enzyme. Research on a synthetic dipeptide containing a proline-piperidine structure demonstrated that such compounds can bind covalently to the active site of prolyl oligopeptidase, supporting the plausibility of this mechanism for piperidine-containing compounds. nih.gov
Investigation of Receptor Binding Mechanisms
Piperidine and its derivatives are common scaffolds in ligands for a wide range of receptors, including G protein-coupled receptors (GPCRs) and sigma receptors. wikipedia.orgnih.gov The ability of these compounds to present functional groups in specific three-dimensional orientations makes them valuable probes for receptor binding.
The interaction of piperidine-based ligands with receptors is often characterized by a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts. For this compound, the protonatable amino group and the piperidine nitrogen can form salt bridges with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding pocket. wikipedia.org Molecular modeling studies of related 2-amino-4-(1-piperidine) pyridine (B92270) derivatives targeting ALK and ROS1 kinases revealed that these inhibitors could dock effectively into the active site of both receptors, providing a rationale for their activity against drug-resistant mutants. nih.gov Such studies are crucial for characterizing the specific amino acid residues that are key for the binding and affinity of the ligand.
Table 1: Potential Molecular Interactions of this compound
| Molecular Feature | Potential Interacting Partner in Biological Target | Type of Interaction |
|---|---|---|
| Primary Amine | Aspartic Acid, Glutamic Acid | Ionic Bond, Hydrogen Bond |
| Piperidine Nitrogen | Aspartic Acid, Glutamic Acid | Ionic Bond, Hydrogen Bond |
| Ketone Carbonyl | Serine Hydroxyl (in Serine Proteases) | Covalent (Hemiketal), Hydrogen Bond |
This table is based on theoretical interactions derived from the compound's structure and data from related molecules.
The binding of a ligand to a receptor is often a dynamic process involving conformational changes in both molecules. The piperidine ring of this compound can adopt different conformations, such as chair or boat forms, which can influence how it is recognized by a receptor. Studies on related 4-phenylpiperidines have shown that opioid receptors can distinguish between the different edges of the piperidine ring, a phenomenon known as the Ogston effect, which underscores the importance of ligand conformation in receptor binding. mdpi.com The flexibility of the amino-propionyl side chain further allows the molecule to adapt its shape to fit optimally within the receptor's binding site, a critical aspect for achieving high-affinity binding.
Interactions with Nucleic Acids and Other Biomolecular Targets
Development of Chemical Biology Probes Based on the this compound Scaffold
Following an extensive review of publicly available scientific literature and chemical databases, no specific research or data has been found regarding the development of chemical biology probes derived from the compound this compound.
Chemical biology probes are essential small-molecule tools used to investigate biological systems. The development of such probes from a specific chemical scaffold involves dedicated research to synthesize derivatives, characterize their properties, and validate their interaction with biological targets. These probes can be designed for various applications, including fluorescent imaging, activity-based protein profiling, or as ligands for affinity purification.
While the broader class of piperidin-4-one derivatives has been explored for various biological activities, the specific scaffold of this compound does not appear in the literature in the context of chemical probe development. biomedpharmajournal.orgnih.govchemrevlett.combenthamdirect.comnyxxb.cn Research in this area often focuses on scaffolds that have shown initial promise through screening or rational design against a particular biological target.
The absence of information indicates that, to date, the scientific community has not published studies detailing the design, synthesis, or application of chemical biology probes based on this particular compound. Therefore, data tables on probe types, their targets, or detailed research findings cannot be generated.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-((S)-2-Amino-propionyl)-piperidin-4-one, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer : Synthesis typically involves acylation of piperidin-4-one derivatives with (S)-2-aminopropionic acid. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts like DCC/DMAP) can improve yields. For example, acylation reactions of piperidine precursors under inert atmospheres (N₂) at 0–5°C enhance stereochemical control . Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, gradient elution) are recommended.
Q. How is the structural characterization of this compound performed to confirm its stereochemistry and functional groups?
- Methodological Answer : Use a combination of IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), NMR (¹H and ¹³C for piperidinone ring protons and chiral center confirmation), and GC-MS (molecular ion peak and fragmentation patterns). For enantiomeric purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis are critical .
Q. What in vitro pharmacological screening models are appropriate for evaluating its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (MTT/XTT). Use dose-response curves (IC₅₀/EC₅₀ calculations) and include positive controls (e.g., staurosporine for kinase inhibition). Ensure proper solvent controls (DMSO <0.1%) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell line genetic drift). Perform a meta-analysis of existing data, standardize protocols (e.g., ATP concentration in kinase assays), and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with structural analogs to identify SAR trends .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Modify labile functional groups (e.g., methyl substitution on the piperidinone ring) or employ prodrug approaches (e.g., esterification of the amide). Conduct microsomal stability assays (human/rat liver microsomes) and LC-MS/MS analysis to identify major metabolites. Use deuterium isotope effects to stabilize vulnerable C-H bonds .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic target structures (PDB). Prioritize derivatives with favorable ΔG binding scores and minimal off-target interactions (e.g., ATP-binding pockets of unrelated kinases). Validate predictions via MM-GBSA free energy calculations and MD simulations for stability .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in heterogeneous cell populations?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For heterogeneous data (e.g., primary cells), mixed-effects models account for inter-subject variability. Report 95% confidence intervals for IC₅₀ values .
Q. How should researchers address batch-to-batch variability in compound synthesis during pharmacokinetic studies?
- Methodological Answer : Implement strict QC protocols: ≥95% purity (HPLC), consistent enantiomeric excess (chiral HPLC), and characterized crystalline polymorphs (PXRD). Use a single batch for in vivo studies or statistically adjust for batch effects in pharmacokinetic modeling (e.g., NONMEM) .
Safety & Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and PPE. In case of skin contact, wash immediately with water (15+ minutes) and remove contaminated clothing. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for storage (2–8°C, desiccated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
